N-(2-chlorophenyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylamine and various substituted benzodiazepines. The reaction conditions may involve:
Condensation reactions: Using reagents like acetic anhydride or acetyl chloride.
Cyclization reactions: Employing catalysts such as Lewis acids.
Purification steps: Including recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: For carrying out the condensation and cyclization reactions.
Automated purification systems: To ensure high purity of the final product.
Quality control measures: Including spectroscopy and chromatography to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Could produce alcohols or amines.
Substitution: Might result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: As a precursor for synthesizing other complex molecules.
Biology: For studying its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Used in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to receptors: Such as GABA receptors in the central nervous system.
Inhibition of enzymes: Affecting metabolic pathways.
Modulation of signaling pathways: Influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Lorazepam: Known for its sedative and anxiolytic activities.
Uniqueness
N-(2-chlorophenyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide is unique due to its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other benzodiazepines.
Properties
Molecular Formula |
C24H26ClN3O2 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(6,9,9-trimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)acetamide |
InChI |
InChI=1S/C24H26ClN3O2/c1-15-23-19(12-24(2,3)13-21(23)29)26-18-10-6-7-11-20(18)28(15)14-22(30)27-17-9-5-4-8-16(17)25/h4-11,15,26H,12-14H2,1-3H3,(H,27,30) |
InChI Key |
XCOWJGPHCQKVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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